molecular formula C14H7ClN2 B041273 3-Chloro-9-acridinecarbonitrile CAS No. 84141-95-7

3-Chloro-9-acridinecarbonitrile

Cat. No.: B041273
CAS No.: 84141-95-7
M. Wt: 238.67 g/mol
InChI Key: KSRVWOZXYRLMRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-9-acridinecarbonitrile typically involves the reaction of 3-chloroacridine with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to meet the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-9-acridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding acridine derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

3-Chloro-9-acridinecarbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-9-acridinecarbonitrile involves its interaction with biological molecules. The compound’s planar structure allows it to intercalate into DNA, disrupting the DNA replication process. This intercalation can inhibit the activity of enzymes such as topoisomerase, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial activity .

Comparison with Similar Compounds

    Acridine: A parent compound with similar intercalating properties.

    9-Chloroacridine: A closely related compound with a chlorine atom at the 9-position.

    Acriflavine: An acridine derivative used as an antiseptic and antibacterial agent.

Uniqueness: 3-Chloro-9-acridinecarbonitrile stands out due to its specific substitution pattern, which enhances its chemical reactivity and biological activity. Its unique structure allows for targeted interactions with biological molecules, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-chloroacridine-9-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN2/c15-9-5-6-11-12(8-16)10-3-1-2-4-13(10)17-14(11)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRVWOZXYRLMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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